molecular formula C14H21N3O4 B1524435 7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate CAS No. 1053656-22-6

7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate

Cat. No.: B1524435
CAS No.: 1053656-22-6
M. Wt: 295.33 g/mol
InChI Key: UQNMISYKKAQDDT-UHFFFAOYSA-N
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Description

7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-A]pyrazine core, substituted with tert-butyl and ethyl groups, and two carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-A]pyrazine core, followed by the introduction of tert-butyl and ethyl groups through alkylation reactions. The carboxylate groups are then introduced via esterification or carboxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5,6-dihydroimidazo[1,2-A]pyrazine-7-carboxylic acid tert-butyl ester
  • 2,3-Dibromo-5,6-dihydroimidazo[1,2-A]pyrazine-7-carboxylic acid tert-butyl ester

Uniqueness

7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate is unique due to its specific substitution pattern and the presence of two carboxylate groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)10-8-16-6-7-17(9-11(16)15-10)13(19)21-14(2,3)4/h8H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNMISYKKAQDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCN(CC2=N1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680062
Record name 7-tert-Butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-22-6
Record name 7-tert-Butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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